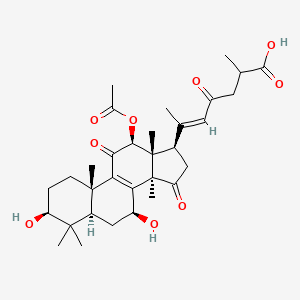
DSPE-succinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DSPE-succinic acid is a phospholipid compound with two 18-carbon lipid tails and a phosphate group joined by a glycerol molecule. It is terminated with a carboxylic acid group, which makes it reactive with amines to form stable amide linkages . This compound is often used in the preparation of nanoparticles or liposomes, serving as a nanocarrier for the delivery of therapeutics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DSPE-succinic acid can be synthesized by reacting 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-amino (DSPE-NH2) with succinic anhydride in the presence of a catalyst such as N-Hydroxysuccinimide (NHS) and a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) . The reaction typically takes place in an organic solvent like ethanol under mild conditions (room temperature) with magnetic stirring for about 1 hour .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the same basic steps as the laboratory synthesis but is scaled up and optimized for higher yields and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
DSPE-succinic acid primarily undergoes substitution reactions due to the presence of the reactive carboxylic acid group. This group can react with amines to form stable amide linkages .
Common Reagents and Conditions
Reagents: Amines, NHS, EDC
Conditions: Room temperature, organic solvents like ethanol, magnetic stirring
Major Products
The major product formed from the reaction of this compound with amines is the corresponding amide .
Applications De Recherche Scientifique
DSPE-succinic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used in the synthesis of nanoparticles and liposomes.
Biology: Employed in the preparation of nanocarriers for drug delivery.
Medicine: Utilized in the development of targeted drug delivery systems, including mRNA/DNA vaccines.
Industry: Applied in the production of nanomaterials for various industrial applications.
Mécanisme D'action
The mechanism of action of DSPE-succinic acid involves its ability to form stable amide linkages with amines. This property allows it to be used as a nanocarrier for the delivery of therapeutics. The carboxylic acid group reacts with amines in the presence of activating agents like HATU or EDC to form stable amide bonds . This enables the compound to encapsulate and deliver drugs effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
DSPE-PEG: A similar compound where polyethylene glycol (PEG) is conjugated to DSPE. It is used for similar applications but offers different properties such as increased solubility and reduced immunogenicity.
DSPE-Cy5: A compound where the near-infrared imaging molecule Cy5 is conjugated to DSPE.
Uniqueness
DSPE-succinic acid is unique due to its terminal carboxylic acid group, which allows it to form stable amide linkages with amines. This property makes it particularly useful in the preparation of nanoparticles and liposomes for drug delivery .
Propriétés
Formule moléculaire |
C45H86NO11P |
|---|---|
Poids moléculaire |
848.1 g/mol |
Nom IUPAC |
4-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C45H86NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)54-39-41(40-56-58(52,53)55-38-37-46-42(47)35-36-43(48)49)57-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-40H2,1-2H3,(H,46,47)(H,48,49)(H,52,53)/t41-/m1/s1 |
Clé InChI |
YHASCFOFGLKNAQ-VQJSHJPSSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)
![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)

